1-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
Description
1-(4-Chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group at the 1-position and a (5-(4-fluorophenyl)isoxazol-3-yl)methyl moiety at the amide nitrogen.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O2/c23-17-7-5-16(6-8-17)22(11-1-2-12-22)21(27)25-14-19-13-20(28-26-19)15-3-9-18(24)10-4-15/h3-10,13H,1-2,11-12,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGGDJKUNGIFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide , with the CAS number 953252-07-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 398.9 g/mol. The structure features a cyclopentanecarboxamide core substituted with a chlorophenyl group and an isoxazole moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClFN2O2 |
| Molecular Weight | 398.9 g/mol |
| CAS Number | 953252-07-8 |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, isoxazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial in cancer cell survival and growth .
Neuroprotective Effects
The neuroprotective effects of isoxazole derivatives have also been explored in the context of neurodegenerative diseases. Studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Anti-inflammatory Activity
Study 1: Anticancer Activity
In a study conducted on a series of isoxazole derivatives, it was found that certain substitutions on the isoxazole ring significantly enhanced their anticancer activity against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value indicating potent cytotoxicity, suggesting its potential as a lead compound for further development .
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of isoxazole derivatives in mouse models of Alzheimer's disease. The results showed that treatment with these compounds led to a reduction in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests .
Study 3: Anti-inflammatory Mechanism
A comprehensive analysis revealed that This compound exhibited significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages. This suggests its potential use in managing inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares its cyclopentanecarboxamide core with several analogs, differing primarily in substituents.
Table 1: Structural and Functional Comparison
Key Observations :
The isoxazole ring may enhance metabolic stability compared to the piperidine moiety in cyclopentyl fentanyl, reducing susceptibility to oxidative degradation .
Biological Activity: Cyclopentyl fentanyl’s opioid activity is attributed to its phenethylpiperidinyl group, a hallmark of fentanyl analogs . The target compound lacks this moiety, suggesting a divergent pharmacological profile, possibly non-opioid.
Synthetic Considerations :
- The isoxazole ring in the target compound may be synthesized via 1,3-dipolar cycloaddition, a standard method for heterocycles. In contrast, cyclopentyl fentanyl’s piperidine ring typically requires reductive amination or nucleophilic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
